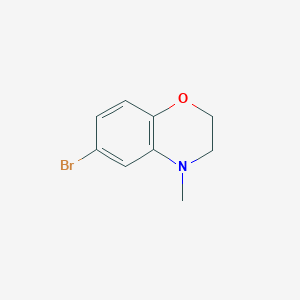

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Descripción general

Descripción

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 6th position and a methyl group at the 4th position. It is a white or off-white solid that can dissolve in water under certain conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine typically involves a series of organic reactions. One common method includes the bromination of 4-methyl-2,3-dihydro-1,4-benzoxazine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Research indicates that compounds within this class can inhibit cancer cell proliferation by targeting angiogenesis and other pathways.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression. For instance, they may inhibit the growth of specific cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) through mechanisms similar to those of known anticancer agents like isoflavones .

-

Case Studies :

- A study reported that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines, suggesting significant potency .

- Another investigation into structural modifications revealed that electron-donating groups at specific positions on the benzoxazine ring enhanced anticancer activity, indicating a structure-activity relationship that can be exploited for drug design .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-231 | 7.84 | Strong antiproliferative effect |

| This compound | PC-3 | 16.2 | Effective against prostate cancer |

Other Biological Activities

Beyond anticancer properties, benzoxazine derivatives have shown promise in other areas:

- Antimicrobial Activity : Some studies suggest that benzoxazine compounds exhibit antimicrobial effects against various pathogens, making them candidates for further exploration in infectious disease treatment .

- Renin Inhibition : Research has indicated that certain benzoxazine derivatives can act as small molecule inhibitors of renin, which is crucial for blood pressure regulation. This highlights their potential in treating hypertension and related cardiovascular conditions .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available bromoacetophenones or related compounds.

- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that lead to the formation of the benzoxazine ring structure.

- Characterization Techniques : Compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Mecanismo De Acción

The mechanism by which 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazine

- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

- 4-Methyl-2,3-dihydro-1,4-benzoxazine

Uniqueness

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is an organic compound belonging to the benzoxazine family, characterized by a unique structure that includes a bromine atom and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10BrN_O. The presence of the bromine atom at the 6th position significantly influences its chemical reactivity and biological activity compared to similar compounds. The compound appears as a white or off-white solid and is soluble in various solvents under specific conditions.

Target Interactions:

Research indicates that this compound may act as a potent inhibitor of key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.

Biochemical Pathways:

Similar compounds have been shown to inhibit renin, an enzyme involved in the renin-angiotensin system that regulates blood pressure. This suggests that this compound could have implications in cardiovascular health as well.

Biological Activities

Anticancer Properties:

Several studies have explored the anticancer activity of benzoxazine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A recent study highlighted that certain benzoxazine derivatives exhibited IC_50 values ranging from 7.84 to 16.2 µM against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines . This positions this compound as a promising candidate for further investigation in anticancer drug development.

Antimicrobial Activity:

In addition to anticancer properties, benzoxazines are noted for their antimicrobial effects. Research has indicated that derivatives can exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Evaluation

A study involving the synthesis and evaluation of various benzoxazine derivatives found that modifications at different positions on the benzoxazine ring significantly affected their biological activity. The study specifically noted that this compound displayed enhanced anticancer properties compared to its analogs .

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic assessments of similar compounds revealed favorable properties such as good permeability and metabolic stability. These characteristics are critical for the development of effective therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Bromine at position 6 | 7.84 - 16.2 | Moderate |

| 6-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazine | Chlorine at position 6 | Higher than analogs | High |

| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Bromine at position 7 | Lower than benzoxazines | Low |

Propiedades

IUPAC Name |

6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYXJDPNHUFKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441769 | |

| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188947-79-7 | |

| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.